molecular formula C14H11F4N B7838477 (3'-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)methanamine

(3'-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)methanamine

Cat. No.: B7838477
M. Wt: 269.24 g/mol
InChI Key: JXJWEOPISUSOKC-UHFFFAOYSA-N
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Description

(3’-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)methanamine is an organic compound that features a biphenyl structure with fluorine and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)methanamine typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core.

    Fluorination and Trifluoromethylation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3’-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution can introduce various functional groups like alkyl, aryl, or halogen substituents .

Scientific Research Applications

(3’-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism by which (3’-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3’-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)methanamine is unique due to its specific combination of fluorine and trifluoromethyl substituents on a biphenyl core, which imparts distinct chemical and physical properties. These properties can be leveraged for specialized applications in various scientific and industrial fields .

Properties

IUPAC Name

[3-(3-fluorophenyl)-5-(trifluoromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4N/c15-13-3-1-2-10(7-13)11-4-9(8-19)5-12(6-11)14(16,17)18/h1-7H,8,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJWEOPISUSOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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